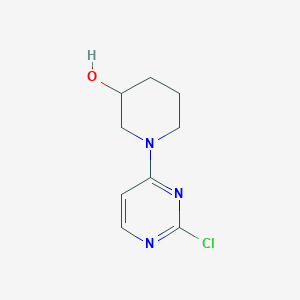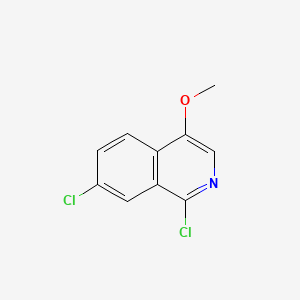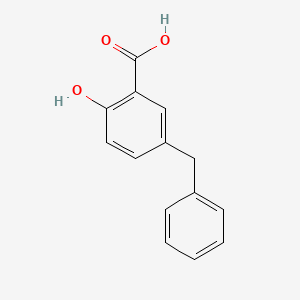
1-(2-Chloropyrimidin-4-YL)piperidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloropyrimidin-4-YL)piperidin-3-OL” is a chemical compound with the empirical formula C9H12ClN3O . It has a molecular weight of 213.67 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “1-(2-Chloropyrimidin-4-YL)piperidin-3-OL” is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(2-Chloropyrimidin-4-YL)piperidin-3-OL” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Research has demonstrated the utility of microwave-assisted synthesis involving piperidine and pyrimidine derivatives for producing compounds with significant antibacterial activities. For instance, the synthesis process under microwave irradiation has led to the formation of novel compounds that were tested and showed promising antibacterial effects (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure and Biological Activity
Studies on the crystal structure and biological activity of certain piperidine-containing pyrimidine derivatives reveal their potential in fungicidal and antiviral applications. These compounds have shown good activity against tobacco mosaic virus, highlighting their utility in addressing plant viral infections (Li et al., 2015).
Supramolecular Structures
Investigations into the supramolecular structures of amino-6-chloropyrimidin-4-yl derivatives have provided insights into their electronic structure and hydrogen bonding patterns. This research aids in understanding nucleic acid structures and their functions, contributing to the broader field of biochemistry and molecular biology (Cheng et al., 2011).
Anti-angiogenic and DNA Cleavage Studies
A series of piperidine-4-carboxamide derivatives have been synthesized and characterized, showing significant anti-angiogenic effects and DNA cleavage activities. These findings suggest potential applications in anticancer therapy by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Antimicrobial and Larvicidal Activities
Novel 2-hydroxypyrrolidine/piperidine derivatives have been synthesized and tested for their antimicrobial properties against various bacterial strains and their larvicidal effects against mosquito species. This research points to the potential use of these compounds in combating infectious diseases and controlling mosquito populations (Suresh, Padusha, & Raja, 2016).
Quantum Chemical Studies on Corrosion Inhibition
The corrosion inhibition efficiencies of piperidine derivatives on iron have been predicted through quantum chemical and molecular dynamic simulation studies. Such research is vital for developing new corrosion inhibitors for industrial applications, particularly in the protection of metal surfaces (Kaya et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTKPDVMLVHPOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624596 |
Source


|
| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-YL)piperidin-3-OL | |
CAS RN |
945895-48-7 |
Source


|
| Record name | 3-Piperidinol, 1-(2-chloro-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945895-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)
![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)





![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)